1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one
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Overview
Description
1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrazinone core substituted with 4-chlorobenzyl and 4-methylbenzylamino groups
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 4-chlorobenzyl and 4-methylbenzylamino groups is carried out through nucleophilic substitution reactions.
Reaction conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-3-((4-methylphenyl)amino)pyrazin-2(1H)-one: Similar structure but different substituents.
1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyridin-2(1H)-one: Different core structure (pyridinone instead of pyrazinone).
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which may differ significantly from those of similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-14-2-4-15(5-3-14)12-22-18-19(24)23(11-10-21-18)13-16-6-8-17(20)9-7-16/h2-11H,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBAEIQDTJIHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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